molecular formula C19H22Cl3N3O B092389 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride CAS No. 17070-45-0

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride

Cat. No.: B092389
CAS No.: 17070-45-0
M. Wt: 414.8 g/mol
InChI Key: PQVLERLLNMDETJ-UHFFFAOYSA-N
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Description

It is a model acridine mutagen with well-established biophysical properties and mutagenic activity . This compound is primarily used in scientific research due to its ability to interact with DNA and induce mutations.

Properties

CAS No.

17070-45-0

Molecular Formula

C19H22Cl3N3O

Molecular Weight

414.8 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)propane-1,3-diamine;hydrochloride

InChI

InChI=1S/C19H21Cl2N3O.ClH/c1-25-14-4-6-17-16(12-14)19(23-9-2-8-22-10-7-20)15-5-3-13(21)11-18(15)24-17;/h3-6,11-12,22H,2,7-10H2,1H3,(H,23,24);1H

InChI Key

PQVLERLLNMDETJ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl.Cl

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCCl.Cl

melting_point

520 to 523 °F (decomposes) (NTP, 1992)

Other CAS No.

17070-45-0

physical_description

Icr 191 appears as yellow crystalline or chunky solid. (NTP, 1992)

Pictograms

Acute Toxic; Health Hazard

Related CAS

17070-45-0 (di-hydrochloride)

Synonyms

2-chloro-6-methoxy-9-(3-(2-chloroethyl)aminopropylamino)acridine
acridine half-mustard
acridine half-mustard, dihydrochloride
ICR-191

Origin of Product

United States

Preparation Methods

The synthesis of 6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride involves the reaction of 6-chloro-2-methoxyacridine with 3-(2-chloroethylamino)propylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods are similar but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine compounds .

Mechanism of Action

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride exerts its effects by intercalating into DNA, causing structural distortions that lead to mutations. The compound interacts with DNA bases, disrupting the normal base-pairing and leading to errors during DNA replication. This mechanism is similar to other acridine derivatives, which are known for their mutagenic properties .

Comparison with Similar Compounds

6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride is unique due to its specific chemical structure and mutagenic activity. Similar compounds include:

Compared to these compounds, this compound is particularly useful in studying frameshift mutations due to its specific interaction with DNA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride
Reactant of Route 2
6-Chloro-9-[3-(2-chloroethylamino)propylamino]-2-methoxyacridine dihydrochloride

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